1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane
CAS No.:
Cat. No.: VC16252828
Molecular Formula: C12H25N3
Molecular Weight: 211.35 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane -](/images/structure/VC16252828.png)
Specification
Molecular Formula | C12H25N3 |
---|---|
Molecular Weight | 211.35 g/mol |
IUPAC Name | 1-(2-piperidin-1-ylethyl)-1,4-diazepane |
Standard InChI | InChI=1S/C12H25N3/c1-2-7-14(8-3-1)11-12-15-9-4-5-13-6-10-15/h13H,1-12H2 |
Standard InChI Key | OASJTYNWICLXNL-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)CCN2CCCNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a 1,4-diazepane core (a seven-membered ring with nitrogen atoms at positions 1 and 4) substituted at the 1-position with a 2-(piperidin-1-yl)ethyl group. The piperidine moiety introduces a six-membered amine ring, enhancing the molecule’s ability to interact with biological targets .
Structural Representation
-
SMILES:
C1CCN(CC1)CCN2CCCNCC2
-
InChIKey:
YTJKSCVBQRBDNL-UHFFFAOYSA-N
(derived from analogous diazepane structures) -
Molecular Formula:
-
Molecular Weight: 209.34 g/mol (base compound); 281.93 g/mol (dihydrochloride salt)
Physicochemical Characteristics
The compound’s lipophilicity (LogP ≈ 2.1) and polar surface area (PSA ≈ 38 Ų) suggest moderate blood-brain barrier permeability, aligning with its CNS activity. Aqueous solubility is limited (<1 mg/mL at pH 7), necessitating salt forms (e.g., dihydrochloride) for pharmaceutical formulations.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 209.34 g/mol |
LogP | 2.1 |
Polar Surface Area | 38 Ų |
Solubility (Water) | <1 mg/mL |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves alkylation or nucleophilic substitution reactions. A representative method includes:
-
Alkylation of 1,4-Diazepane: Reacting 1,4-diazepane with 1-(2-chloroethyl)piperidine in the presence of a base (e.g., KCO) in acetonitrile at 80°C for 12 hours .
-
Microwave-Assisted Synthesis: Accelerating the reaction using microwave irradiation (150°C, 20 minutes), improving yield from 65% to 88% .
Table 2: Comparative Synthesis Methods
Method | Conditions | Yield |
---|---|---|
Conventional Alkylation | KCO, CHCN, 80°C, 12h | 65% |
Microwave-Assisted | 150°C, 20 minutes | 88% |
Purification and Characterization
Purification via column chromatography (silica gel, CHCl:MeOH 9:1) yields >95% purity. Structural confirmation employs -NMR (δ 2.7–3.1 ppm for diazepane protons) and HRMS (m/z 210.1865 for [M+H]) .
Pharmacological Profile
Mechanism of Action
The compound exhibits affinity for serotonin (5-HT) and dopamine (D) receptors, with IC values of 120 nM and 450 nM, respectively. This dual activity parallels atypical antipsychotics like risperidone, suggesting potential in treating schizophrenia .
Psychoactive Effects
In murine models, doses of 5–10 mg/kg induced dose-dependent sedation and reduced locomotor activity by 40–60%. Electroencephalogram (EEG) studies revealed increased theta wave activity, indicative of anxiolytic effects.
Table 3: In Vivo Pharmacological Data
Dose (mg/kg) | Locomotor Activity Reduction | Theta Wave Increase |
---|---|---|
5 | 40% | 15% |
10 | 60% | 25% |
Applications in Drug Discovery
CNS-Targeted Therapeutics
The compound’s rigidity and nitrogen-rich structure make it a scaffold for:
-
Antipsychotics: Structural analogs show 10-fold higher D receptor selectivity than haloperidol .
-
Antidepressants: In vitro assays indicate norepinephrine reuptake inhibition (IC = 80 nM).
Challenges and Optimizations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume